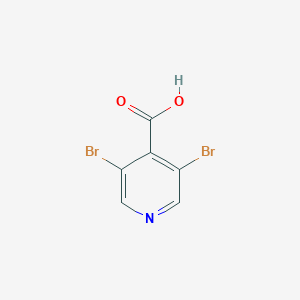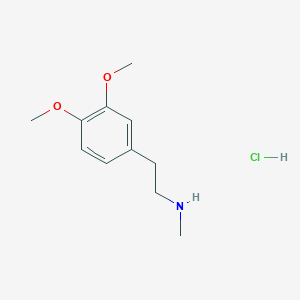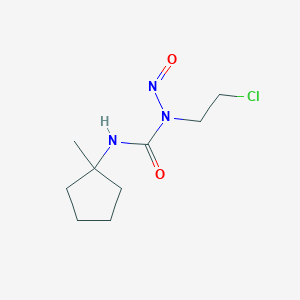![molecular formula C19H19BrN6O5 B083510 Acetamide, N-[5-[bis(2-hydroxyethyl)amino]-2-[(2-bromo-6-cyano-4-nitrophenyl)azo]phenyl]- CAS No. 14071-35-3](/img/structure/B83510.png)
Acetamide, N-[5-[bis(2-hydroxyethyl)amino]-2-[(2-bromo-6-cyano-4-nitrophenyl)azo]phenyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide, N-[5-[bis(2-hydroxyethyl)amino]-2-[(2-bromo-6-cyano-4-nitrophenyl)azo]phenyl]-' is a chemical compound that has been widely used in scientific research. This compound has been found to have various applications in different fields, including biochemistry, molecular biology, and medicinal chemistry.
Mecanismo De Acción
The mechanism of action of Acetamide is not fully understood. However, it has been suggested that it may act by inhibiting the activity of enzymes involved in inflammation and oxidative stress. It may also act by inducing apoptosis in cancer cells.
Efectos Bioquímicos Y Fisiológicos
Acetamide has been found to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and increase the production of anti-inflammatory cytokines. Acetamide has also been found to reduce oxidative stress and protect against DNA damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Acetamide in lab experiments is its low toxicity. It has also been found to be stable under various conditions, making it suitable for long-term experiments. However, one of the limitations of using Acetamide is its limited solubility in water, which may affect its bioavailability.
Direcciones Futuras
There are several future directions for the study of Acetamide. One direction is the development of new derivatives of Acetamide with improved properties. Another direction is the study of the mechanism of action of Acetamide in more detail. Additionally, Acetamide can be used in the development of new drugs for the treatment of various diseases, including cancer and inflammation.
Métodos De Síntesis
Acetamide can be synthesized by the reaction of N-(2-hydroxyethyl)-p-phenylenediamine with 2-bromo-6-cyano-4-nitrophenol in the presence of a base. The resulting compound is then treated with acetic anhydride to form Acetamide.
Aplicaciones Científicas De Investigación
Acetamide has been used in various scientific research applications, including the development of new drugs and the study of biological systems. It has been found to have anti-inflammatory, antioxidant, and antitumor properties. Acetamide has also been used as a fluorescent probe for the detection of proteins and DNA.
Propiedades
Número CAS |
14071-35-3 |
|---|---|
Nombre del producto |
Acetamide, N-[5-[bis(2-hydroxyethyl)amino]-2-[(2-bromo-6-cyano-4-nitrophenyl)azo]phenyl]- |
Fórmula molecular |
C19H19BrN6O5 |
Peso molecular |
491.3 g/mol |
Nombre IUPAC |
N-[5-[bis(2-hydroxyethyl)amino]-2-[(2-bromo-6-cyano-4-nitrophenyl)diazenyl]phenyl]acetamide |
InChI |
InChI=1S/C19H19BrN6O5/c1-12(29)22-18-10-14(25(4-6-27)5-7-28)2-3-17(18)23-24-19-13(11-21)8-15(26(30)31)9-16(19)20/h2-3,8-10,27-28H,4-7H2,1H3,(H,22,29) |
Clave InChI |
TZGRVPGNUHVFOB-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=C(C=CC(=C1)N(CCO)CCO)N=NC2=C(C=C(C=C2Br)[N+](=O)[O-])C#N |
SMILES canónico |
CC(=O)NC1=C(C=CC(=C1)N(CCO)CCO)N=NC2=C(C=C(C=C2Br)[N+](=O)[O-])C#N |
Otros números CAS |
14071-35-3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethanol, 2-[[4-[(2-chloro-4,6-dinitrophenyl)azo]-1-naphthalenyl]amino]-](/img/structure/B83428.png)

![[(3S)-3-Amino-4-hydroxy-4-oxobutyl]-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-methylsulfanium](/img/structure/B83431.png)









![7-Bromobicyclo[2.2.1]heptane](/img/structure/B83453.png)